Candida albicans Antifungal Potency: Brevinin-1BYb Occupies a Defined Intermediate Position Between Brevinin-1BYa and Brevinin-1BYc
Brevinin-1BYb (Phe12→Leu) exhibits a 4-fold lower potency against C. albicans compared with Brevinin-1BYa (MIC = 16 µM vs. 3 µM), while Brevinin-1BYc (Lys11→Thr, Phe12→Leu, Phe17→Leu, Val20→Ile) shows a 9-fold decrease in activity relative to Brevinin-1BYa (estimated MIC ≈ 27 µM) [1]. This places Brevinin-1BYb at an intermediate candidacidal potency level that is not achieved by either Brevinin-1BYa (too potent for dose-response discrimination in certain assays) or Brevinin-1BYc (too weak for meaningful antifungal studies) [1].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against Candida albicans |
|---|---|
| Target Compound Data | MIC = 16 µM (Brevinin-1BYb) [1][2] |
| Comparator Or Baseline | Brevinin-1BYa: MIC = 3 µM; Brevinin-1BYc: ≈9-fold less active than Brevinin-1BYa (estimated MIC ≈ 27 µM) [1] |
| Quantified Difference | Brevinin-1BYb is 4-fold less potent than Brevinin-1BYa; Brevinin-1BYc is 9-fold less potent than Brevinin-1BYa [1] |
| Conditions | Broth microdilution assay; reference strain C. albicans; peptides isolated from R. boylii skin secretions [1] |
Why This Matters
Brevinin-1BYb fills a potency gap between the highly active Brevinin-1BYa and the weakly active Brevinin-1BYc, enabling dose-response studies in antifungal assays where Brevinin-1BYa would saturate the response window and Brevinin-1BYc would fail to reach the EC50.
- [1] Conlon JM, Sonnevend A, Patel M, Davidson C, Nielsen PF, Pál T, Rollins-Smith LA. Isolation of peptides of the brevinin-1 family with potent candidacidal activity from the skin secretions of the frog Rana boylii. J Pept Res. 2003 Nov;62(5):207-13. doi: 10.1034/j.1399-3011.2003.00090.x. PMID: 14531844. View Source
- [2] DRAMP database. Brevinin-1BYb (DRAMP01961). Activity Information: MIC against C. albicans = 16 µM. http://dramp.cpu-bioinfor.org/browse/All_Information.php?id=DRAMP01961 (accessed 2026-05-12). View Source
